4,6-Difluoropyridin-3-ol

Physicochemical Profiling Medicinal Chemistry Drug Discovery

4,6-Difluoropyridin-3-ol (CAS 1227597-52-5) is a dihalogenated pyridinol derivative belonging to the polyhalopyridine class. It features two fluorine atoms at the 4- and 6-positions of the pyridine ring and a hydroxyl group at the 3-position, with a molecular formula of C₅H₃F₂NO and a molecular weight of 131.08 g/mol.

Molecular Formula C5H3F2NO
Molecular Weight 131.082
CAS No. 1227597-52-5
Cat. No. B596940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoropyridin-3-ol
CAS1227597-52-5
Synonyms4,6-DIFLUOROPYRIDIN-3-OL
Molecular FormulaC5H3F2NO
Molecular Weight131.082
Structural Identifiers
SMILESC1=C(C(=CN=C1F)O)F
InChIInChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
InChIKeyAWZXKMWNYBJVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoropyridin-3-ol (CAS 1227597-52-5): Technical Baseline for Scientific Procurement


4,6-Difluoropyridin-3-ol (CAS 1227597-52-5) is a dihalogenated pyridinol derivative belonging to the polyhalopyridine class . It features two fluorine atoms at the 4- and 6-positions of the pyridine ring and a hydroxyl group at the 3-position, with a molecular formula of C₅H₃F₂NO and a molecular weight of 131.08 g/mol . The compound exhibits both acidic and basic properties and has a predicted pKa of 6.40 ± 0.10 . It serves as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals [1].

Why Generic Substitution Fails for 4,6-Difluoropyridin-3-ol (CAS 1227597-52-5): Positional Specificity and Physicochemical Uniqueness


Generic substitution among fluoropyridinol analogs is not scientifically viable due to profound differences in positional isomerism and resulting physicochemical properties. The 4,6-difluoro substitution pattern on the pyridine ring confers a distinct electronic environment and reactivity profile compared to other regioisomers such as 3,5-difluoropyridin-4-ol or 5,6-difluoropyridin-3-ol . For instance, the predicted pKa of 4,6-difluoropyridin-3-ol (6.40 ± 0.10) differs substantially from that of 4,6-difluoro-2-hydroxypyridine (4.94 ± 0.10), a positional isomer with fluorine atoms at identical ring positions but the hydroxyl group shifted by one position . This ~1.5 unit pKa difference translates to a more than 30-fold difference in protonation state at physiological pH, fundamentally altering hydrogen-bonding capacity, solubility, and receptor-binding interactions . Such positional specificity cannot be replicated by substituting a structurally related analog, making the exact 4,6-difluoropyridin-3-ol regioisomer non-interchangeable in synthetic pathways and structure-activity relationships.

4,6-Difluoropyridin-3-ol (CAS 1227597-52-5): Quantitative Differentiation Evidence Guide


pKa Differentiation of 4,6-Difluoropyridin-3-ol Relative to Positional Isomers

The predicted pKa of 4,6-difluoropyridin-3-ol (6.40 ± 0.10) is substantially higher than that of its positional isomer 4,6-difluoro-2-hydroxypyridine (4.94 ± 0.10), despite both compounds sharing identical fluorination patterns on the pyridine ring . This difference arises solely from the position of the hydroxyl group (3-position vs. 2-position) and results in distinct protonation states under physiological and formulation-relevant pH conditions.

Physicochemical Profiling Medicinal Chemistry Drug Discovery

Unique Reactivity of 4,6-Difluoropyridin-3-ol in Nucleophilic Aromatic Substitution

The 4,6-difluoro substitution pattern on the pyridin-3-ol scaffold creates a unique nucleophilic aromatic substitution (SNAr) reactivity profile that differs from alternative fluorination patterns. The fluorine atoms at the 4- and 6-positions, when combined with the hydroxyl group at the 3-position, establish a regioselective activation pattern that can be exploited for sequential functionalization in multistep syntheses of kinase inhibitors and antiviral agents [1]. In contrast, 5,6-difluoropyridin-3-ol presents a different electrophilic substitution landscape due to the altered electronic distribution, leading to distinct synthetic pathway requirements .

Synthetic Methodology Heterocyclic Chemistry Fluorine Chemistry

4,6-Difluoropyridin-3-ol as a Validated Building Block in Heterocyclic Patent Literature

4,6-Difluoropyridin-3-ol is explicitly claimed and utilized in patent literature as a key intermediate for the synthesis of bioactive compounds, particularly those targeting kinase inhibition and agricultural fungicidal applications [1]. Patent CN103429572A specifically incorporates 4,6-difluoropyridinyl moieties as essential structural components in tetrasubstituted cyclohexyl kinase inhibitors, demonstrating the commercial and intellectual property relevance of this precise substitution pattern [2]. Furthermore, the compound is documented as a building block for fungicide and herbicide synthesis in agrochemical patents .

Intellectual Property Pharmaceutical Intermediates Agrochemical Synthesis

Dual Acidic-Basic Character of 4,6-Difluoropyridin-3-ol for Bifunctional Reactivity

4,6-Difluoropyridin-3-ol exhibits both acidic and basic properties due to the presence of the hydroxyl group (acidic) and the pyridine nitrogen (basic) . This bifunctional character distinguishes it from simple fluoropyridines lacking the hydroxyl group and from phenol analogs lacking the heterocyclic nitrogen. The dual functionality enables the compound to participate in both hydrogen-bond donation and acceptance, as well as metal coordination through either the oxygen or nitrogen centers depending on pH and reaction conditions [1].

Bifunctional Catalysis Ligand Design Coordination Chemistry

4,6-Difluoropyridin-3-ol (CAS 1227597-52-5): Optimal Application Scenarios Based on Differentiated Properties


Medicinal Chemistry: Scaffold for Kinase Inhibitor Development Requiring Defined pKa and Hydrogen-Bonding Profile

The pKa of 6.40 ± 0.10 positions 4,6-difluoropyridin-3-ol as an optimal scaffold for kinase inhibitor programs requiring a partially protonated hydrogen-bond donor at physiological pH. Unlike its 2-hydroxy positional isomer (pKa 4.94), this compound maintains significant neutral hydroxyl species at pH 7.4, enabling balanced hydrogen-bonding interactions without excessive ionization that could impair membrane permeability . This property is directly relevant to the compound‘s documented use in patent CN103429572A for tetrasubstituted cyclohexyl kinase inhibitors [1].

Synthetic Methodology: Regioselective Functionalization via Sequential Nucleophilic Aromatic Substitution

The 4,6-difluoro-3-hydroxy substitution pattern enables predictable, regioselective nucleophilic aromatic substitution reactions that are essential for constructing complex heterocyclic architectures. The distinct electronic activation imparted by the 4,6-difluoro arrangement—differing from 5,6-difluoro or 3,5-difluoro isomers—allows chemists to execute sequential functionalization strategies with confidence in the regiochemical outcome . This makes the compound particularly suitable for multistep pharmaceutical intermediate synthesis where regioisomeric purity is critical for downstream biological activity.

Agrochemical Research: Fluorinated Building Block for Fungicide and Herbicide Discovery

The bifunctional acidic-basic character and fluorine-mediated metabolic stability of 4,6-difluoropyridin-3-ol make it a valuable building block for fungicide and herbicide synthesis programs . The dual fluorine substitution enhances environmental persistence and target-site binding compared to non-fluorinated pyridinol analogs, while the 3-hydroxy group provides a handle for further derivatization into bioactive esters, ethers, or carbamates. This combination of properties is specifically relevant to the development of fluorinated agrochemicals where metabolic stability and target specificity are critical performance parameters.

Coordination Chemistry: Bifunctional Ligand Precursor for Metal Complex Design

The presence of both a Lewis-basic pyridine nitrogen and a potentially anionic oxygen center upon deprotonation establishes 4,6-difluoropyridin-3-ol as a versatile bifunctional ligand precursor . This dual coordination capability—absent in simple fluoropyridines lacking the hydroxyl group—enables the formation of chelating N,O-ligand systems that are valuable in catalysis, materials science, and metallodrug development. The electron-withdrawing fluorine substituents further modulate the donor strength of both coordination sites, offering an additional parameter for fine-tuning metal complex properties.

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